Gdc-0349 - 1207360-89-1

Gdc-0349

Catalog Number: EVT-269052
CAS Number: 1207360-89-1
Molecular Formula: C24H32N6O3
Molecular Weight: 452.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GDC-0349 is a potent and selective ATP-competitive inhibitor of mTOR, a serine/threonine kinase involved in the PI3K/Akt/mTOR signaling pathway. [, ] This pathway plays a critical role in regulating cell growth, proliferation, and survival. [] GDC-0349 is classified as a second-generation mTOR inhibitor, demonstrating activity against both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). [] GDC-0349 has been investigated for its potential antineoplastic activity in various cancer models due to the frequent dysregulation of the mTOR pathway in human cancers. []

This section outlines compounds directly related to the scientific research on GDC-0349, a potent and selective ATP-competitive inhibitor of mTOR [, ]. The compounds are identified based on structural similarities, shared mechanisms of action, or their use in combination therapies with GDC-0349.

GT0486

Compound Description: GT0486 is a novel, orally bioavailable, second-generation mTORC1/2 dual inhibitor []. It demonstrates superior inhibitory activity against various human tumor cells compared to other mTOR inhibitors, including GDC-0349, AZD-2014, Rapamycin, GDC-0941, and CC-223 []. GT0486 also shows promise in combination with Bruton's tyrosine kinase inhibitors (BTKi) for treating B-cell lymphoma [].

Relevance: Like GDC-0349, GT0486 targets mTOR, but it exhibits activity against both mTORC1 and mTORC2 complexes, offering a broader inhibitory effect on the mTOR pathway []. This dual inhibition results in a more pronounced antitumor efficacy compared to GDC-0349, which primarily targets mTORC1 [].

Relevance: THQ derivatives are structurally related to GDC-0349, sharing the core THQ scaffold []. This structural similarity contributes to their ability to inhibit mTOR, albeit with potential CYP3A4 interaction liabilities [].

Pyrimidoaminotropanes

Compound Description: Pyrimidoaminotropanes are a class of heterocyclic compounds investigated as potential improvements over THQ-based mTOR inhibitors []. These compounds aim to address limitations observed with THQs, such as CYP3A4 time-dependent inhibition and suboptimal aqueous solubility [].

Relevance: Researchers explored Pyrimidoaminotropanes as a potential alternative to the THQ scaffold of GDC-0349 to overcome specific limitations, such as CYP3A4 inhibition []. One such compound, GNE-555, displayed enhanced potency, selectivity, metabolic stability, and efficacy as an mTOR inhibitor compared to GDC-0349 [].

AZD-2014

Compound Description: AZD-2014 is an ATP-competitive mTOR inhibitor [].

Relevance: Like GDC-0349, AZD-2014 directly targets and inhibits mTOR kinase activity []. They are both small molecule inhibitors that act on the ATP-binding site of mTOR.

Rapamycin

Compound Description: Rapamycin (also known as Sirolimus) is a macrolide compound with immunosuppressant properties []. It inhibits mTORC1 by forming a complex with FKBP12, which then binds to and inhibits mTORC1.

Relevance: Rapamycin and GDC-0349 share the same target pathway, mTOR signaling, but they exhibit distinct mechanisms of action []. Rapamycin allosterically inhibits mTORC1 through its interaction with FKBP12, whereas GDC-0349 directly inhibits the mTOR kinase activity [].

GDC-0941

Compound Description: GDC-0941 is a potent, selective, orally bioavailable inhibitor of PI3K with potential antineoplastic activity [].

Relevance: While not a direct structural analog of GDC-0349, GDC-0941 targets the PI3K/Akt/mTOR pathway upstream of mTOR []. Inhibition of PI3K by GDC-0941 ultimately impacts the mTOR pathway, making it relevant in the context of mTOR-targeted therapies.

CC-223

Compound Description: CC-223 is a potent, orally bioavailable, ATP-competitive, dual mTORC1/mTORC2 inhibitor [].

Relevance: CC-223 shares a similar mechanism of action with GT0486 by inhibiting both mTORC1 and mTORC2 complexes, unlike the more selective inhibition of mTORC1 by GDC-0349 []. This difference in selectivity profiles contributes to their varying efficacy in different cancer models.

Overview

1-ethyl-3-[4-[4-[(3S)-3-methylmorpholin-4-yl]-7-(oxetan-3-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea, commonly referred to as GDC-0349, is a small molecule compound that has been investigated primarily for its potential therapeutic applications in oncology. It is classified as a pyridazin derivative and is known for its role as a selective inhibitor of the Hedgehog signaling pathway, which is implicated in various cancers.

Source

The compound was first identified through research aimed at targeting the Hedgehog signaling pathway, which is crucial for cell differentiation and proliferation. Its chemical structure suggests a complex arrangement of functional groups that contribute to its biological activity. The compound's chemical identifiers include:

  • Chemical Formula: C24H32N6O3
  • CAS Number: 1207360-89-1
  • Molecular Weight: 452.559 g/mol
Classification

GDC-0349 falls under the category of small-molecule inhibitors and is primarily classified as an antineoplastic agent due to its application in cancer treatment. It targets specific molecular pathways that are often dysregulated in tumors.

Synthesis Analysis

The synthesis of 1-ethyl-3-[4-[4-[(3S)-3-methylmorpholin-4-yl]-7-(oxetan-3-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea involves several key steps:

  1. Starting Materials: The synthesis typically begins with readily available pyridazine derivatives and morpholine compounds.
  2. Reactions: Key reactions include:
    • Urethane Formation: The reaction of isocyanates with alcohols or amines to form urethane linkages.
    • Cyclization: Formation of the pyrido[3,4-d]pyrimidine structure through cyclization reactions involving appropriate precursors.
    • Oxetane Incorporation: The introduction of the oxetane group may involve ring-opening reactions or other synthetic methods to integrate this moiety into the final structure.

The detailed synthetic route may vary based on laboratory protocols and availability of reagents.

Molecular Structure Analysis

The molecular structure of GDC-0349 can be described as follows:

Structure

  1. Core Structure: The compound features a pyrido[3,4-d]pyrimidine core that is substituted at various positions with functional groups such as:
    • A phenyl group
    • A morpholine moiety
    • An oxetane ring
  2. Data Representation: The structural representation can be depicted using SMILES notation:

Structural Properties

The three-dimensional conformation of GDC-0349 influences its interaction with biological targets, particularly within the Hedgehog pathway.

Chemical Reactions Analysis

GDC-0349 participates in several chemical reactions that are relevant to its biological activity:

  1. Inhibition Mechanism: It acts as an inhibitor by binding to specific proteins involved in the Hedgehog signaling pathway, preventing their activation.
  2. Biochemical Assays: Various assays are used to evaluate its inhibitory effects on target proteins, typically involving cell lines known to express Hedgehog pathway components.
Mechanism of Action

The mechanism of action for GDC-0349 primarily revolves around its role as a Hedgehog pathway inhibitor:

  1. Target Interaction: GDC-0349 binds to Smoothened (SMO), a key component of the Hedgehog signaling cascade, thereby blocking downstream signaling events.
  2. Biological Effects: This inhibition leads to reduced cell proliferation and survival in tumors that rely on Hedgehog signaling for growth.
Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a solid powder.
  2. Solubility: Soluble in organic solvents; solubility in water may vary based on pH and formulation.

Chemical Properties

  1. Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  2. Reactivity: Contains functional groups that may react with nucleophiles or electrophiles during chemical transformations.
Applications

GDC-0349 has significant applications in scientific research and drug development:

  1. Cancer Research: Primarily studied for its potential use in treating cancers associated with aberrant Hedgehog signaling, such as basal cell carcinoma and medulloblastoma.
  2. Clinical Trials: It has undergone various phases of clinical trials to assess efficacy and safety in patients with specific tumor types.

Properties

CAS Number

1207360-89-1

Product Name

1-ethyl-3-[4-[4-[(3S)-3-methylmorpholin-4-yl]-7-(oxetan-3-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea

IUPAC Name

1-ethyl-3-[4-[4-[(3S)-3-methylmorpholin-4-yl]-7-(oxetan-3-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea

Molecular Formula

C24H32N6O3

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C24H32N6O3/c1-3-25-24(31)26-18-6-4-17(5-7-18)22-27-21-12-29(19-14-33-15-19)9-8-20(21)23(28-22)30-10-11-32-13-16(30)2/h4-7,16,19H,3,8-15H2,1-2H3,(H2,25,26,31)/t16-/m0/s1

InChI Key

RGJOJUGRHPQXGF-INIZCTEOSA-N

SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4COC4)C(=N2)N5CCOCC5C

Solubility

Soluble in DMSO, not in water

Synonyms

GDC0349; GDC 0349; GDC-0349 ; RG7603.

Canonical SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4COC4)C(=N2)N5CCOCC5C

Isomeric SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4COC4)C(=N2)N5CCOC[C@@H]5C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.